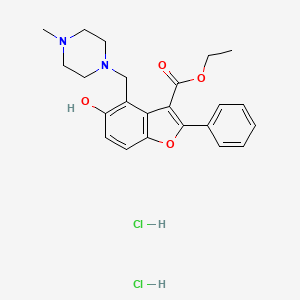

Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride

CAS No.: 473567-97-4

Cat. No.: VC4256930

Molecular Formula: C23H28Cl2N2O4

Molecular Weight: 467.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473567-97-4 |

|---|---|

| Molecular Formula | C23H28Cl2N2O4 |

| Molecular Weight | 467.39 |

| IUPAC Name | ethyl 5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C23H26N2O4.2ClH/c1-3-28-23(27)21-20-17(15-25-13-11-24(2)12-14-25)18(26)9-10-19(20)29-22(21)16-7-5-4-6-8-16;;/h4-10,26H,3,11-15H2,1-2H3;2*1H |

| Standard InChI Key | YCCSHOQUMOVUHT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=CC=C4.Cl.Cl |

Introduction

Overview of the Compound

Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride is a synthetic organic compound. It belongs to the benzofuran class of molecules, which are characterized by a fused benzene and furan ring system. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may interact with biological targets.

Key Properties:

-

Molecular Formula: C23H26N2O4·2HCl

-

Molecular Weight: 431.39 g/mol (including dihydrochloride)

-

IUPAC Name: Ethyl 5-hydroxy-4-((4-methylpiperazin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate dihydrochloride

Structural Features

The compound is structured around a benzofuran core with several functional groups:

-

Hydroxy Group (-OH): Located at position 5 of the benzofuran ring, contributing to hydrogen bonding potential.

-

Piperazine Substitution: A methylated piperazine moiety attached via a methylene bridge at position 4, enhancing solubility and potential bioactivity.

-

Phenyl Group: Positioned at position 2, providing hydrophobic interactions.

-

Carboxylic Acid Ester: An ethyl ester group at position 3, likely influencing lipophilicity.

Visualization:

| Feature | Position on Structure |

|---|---|

| Hydroxy group (-OH) | Position 5 |

| Piperazine substitution | Position 4 |

| Phenyl group (-C6H5) | Position 2 |

| Ethyl ester (-COOEt) | Position 3 |

Synthesis Pathway

The synthesis of this compound typically involves:

-

Formation of the benzofuran core through cyclization reactions.

-

Introduction of the phenyl group at position 2 via electrophilic aromatic substitution.

-

Functionalization at position 4 with a piperazine moiety using alkylation reactions.

-

Esterification at position 3 to form the ethyl carboxylate group.

-

Conversion to the dihydrochloride salt for enhanced solubility and stability.

Applications and Potential Uses

This compound's structural features suggest potential applications in:

-

Pharmaceutical Development:

-

The piperazine moiety is commonly found in bioactive compounds, including antipsychotics and antihistamines.

-

The hydroxy and ester groups may enhance receptor binding or metabolic stability.

-

-

Biological Research:

-

Investigating interactions with enzymes or receptors due to its aromatic and heterocyclic structure.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume